Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a lithium ion and a fluorine-substituted imidazo[1,2-a]pyridine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
Uniqueness
Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the lithium ion and the specific substitution pattern on the imidazo[1,2-a]pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H4FLiN2O2 |
---|---|
Molecular Weight |
186.1 g/mol |
IUPAC Name |
lithium;6-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5FN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1 |
InChI Key |
NADFSVBMFXSFMJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=NC(=CN2C=C1F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.